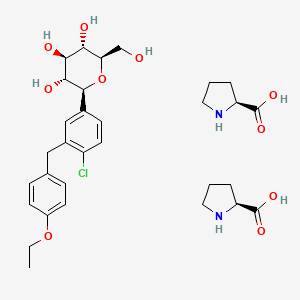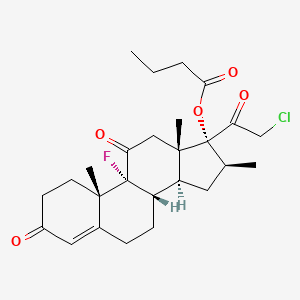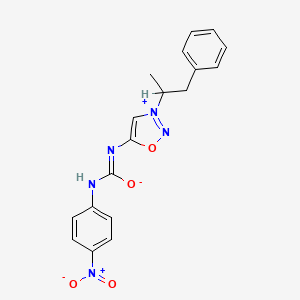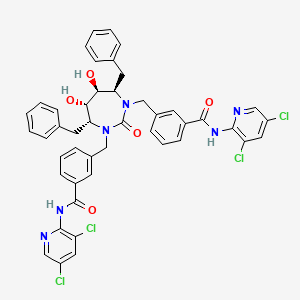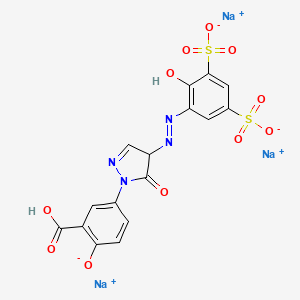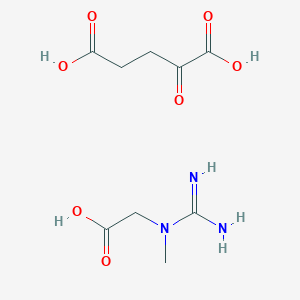
Creatine AKG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Creatine alpha-ketoglutarate is a compound formed by bonding creatine with alpha-ketoglutaric acid. Creatine is a well-known supplement used to enhance muscle mass, strength, and power, while alpha-ketoglutaric acid is a key intermediate in the Krebs cycle, which is involved in energy production in cells . The combination of these two molecules aims to improve the delivery and effectiveness of creatine in muscle cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of creatine alpha-ketoglutarate involves the bonding of creatine with alpha-ketoglutaric acid. This process typically requires the use of pharmaceutical chemists and an exclusive manufacturing process to successfully bond the two molecules . The exact reaction conditions and synthetic routes are proprietary and not widely disclosed in the public domain.
Industrial Production Methods
Industrial production of creatine alpha-ketoglutarate involves large-scale synthesis using advanced manufacturing techniques. Companies like NxCare Inc. have developed proprietary methods to produce this compound, ensuring high purity and effectiveness . The production process is designed to maximize the yield and stability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Creatine alpha-ketoglutarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can alter the structure of the compound, potentially affecting its effectiveness.
Substitution: Substitution reactions can replace certain functional groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of creatine alpha-ketoglutarate include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of creatine alpha-ketoglutarate depend on the type of reaction and the conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of new derivatives with altered properties.
Wissenschaftliche Forschungsanwendungen
Creatine alpha-ketoglutarate has a wide range of scientific research applications, including:
Biology: Researchers investigate the role of creatine alpha-ketoglutarate in cellular energy production and metabolism.
Wirkmechanismus
Creatine alpha-ketoglutarate works by increasing the concentration of creatine in muscle cells. The alpha-ketoglutaric acid component acts as a transporter, facilitating the entry of creatine into the cells . Once inside the muscle cells, creatine is converted to phosphocreatine, which serves as a rapid source of energy during high-intensity exercise . This process enhances muscle strength and power, leading to improved athletic performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Creatine monohydrate: The most common form of creatine, known for its effectiveness in increasing muscle mass and strength.
Creatine ethyl ester: A modified form of creatine that is claimed to have better absorption and effectiveness.
Creatine hydrochloride: Another modified form of creatine that is believed to be more soluble and easier on the stomach.
Uniqueness of Creatine Alpha-Ketoglutarate
Creatine alpha-ketoglutarate is unique because it combines the benefits of creatine with the enhanced delivery properties of alpha-ketoglutaric acid . This combination allows for more efficient transport of creatine into muscle cells, resulting in higher creatine concentrations and improved performance . Additionally, the alpha-ketoglutaric acid component may provide additional benefits related to energy production and metabolism .
Eigenschaften
CAS-Nummer |
315669-78-4 |
|---|---|
Molekularformel |
C9H15N3O7 |
Molekulargewicht |
277.23 g/mol |
IUPAC-Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O5.C4H9N3O2/c6-3(5(9)10)1-2-4(7)8;1-7(4(5)6)2-3(8)9/h1-2H2,(H,7,8)(H,9,10);2H2,1H3,(H3,5,6)(H,8,9) |
InChI-Schlüssel |
VSQHMIFYITYXRG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)C(=N)N.C(CC(=O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


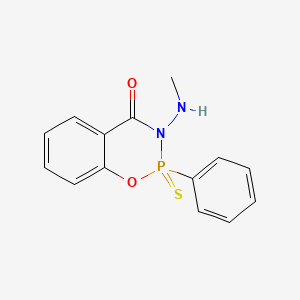
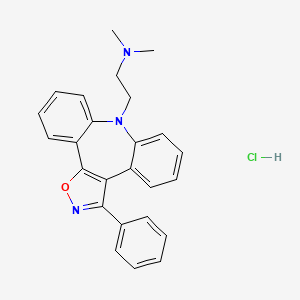
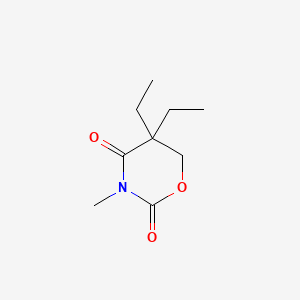
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
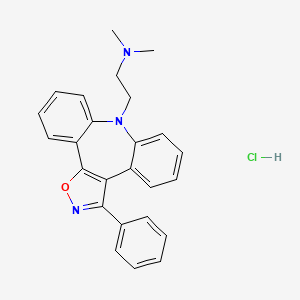
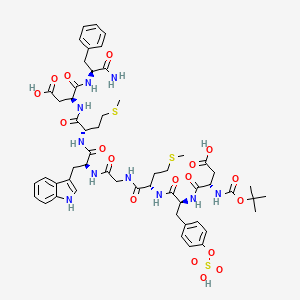
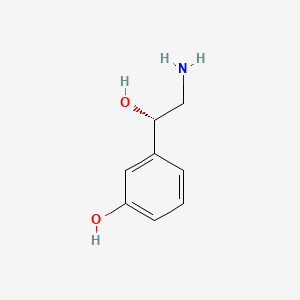
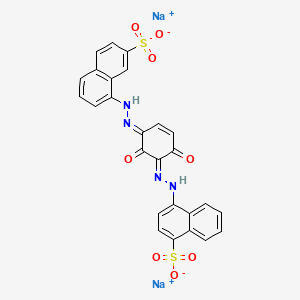
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)
